Benzyl 2-(4-(Benzyloxy)phenyl)acetate
Description
Significance of Benzyl (B1604629) Ether and Ester Functionalities in Multistep Synthesis
Among the arsenal (B13267) of protecting groups available to organic chemists, the benzyl group (abbreviated as Bn) holds a prominent position, particularly for the protection of alcohols and carboxylic acids, forming benzyl ethers and benzyl esters, respectively. libretexts.orgwikipedia.org The compound at the center of this discussion, Benzyl 2-(4-(benzyloxy)phenyl)acetate, incorporates both of these crucial functionalities. chemicalbook.comguidechem.com
Benzyl ethers are widely used to protect hydroxyl groups due to their robustness and stability across a wide range of reaction conditions, including acidic and basic media. libretexts.orgorganic-chemistry.org They are typically installed via the Williamson ether synthesis, which involves the deprotonation of an alcohol followed by reaction with a benzyl halide, or by reacting the alcohol with benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org More contemporary methods, such as the use of 2-benzyloxy-1-methylpyridinium triflate, allow for benzylation under nearly neutral conditions, enhancing compatibility with sensitive substrates. organic-chemistry.orgorgsyn.org Deprotection of benzyl ethers is most commonly achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which cleaves the ether to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.orgjk-sci.com This method is highly effective, although alternative deprotection strategies exist for molecules containing other reducible functional groups. jk-sci.com
Benzyl esters serve as reliable protecting groups for carboxylic acids. wikipedia.orglibretexts.org They can be synthesized through various esterification methods. organic-chemistry.org A key advantage of benzyl esters is their removal under neutral conditions via hydrogenolysis, similar to benzyl ethers. libretexts.orgorganic-chemistry.org This orthogonality allows for selective deprotection when other ester types (like methyl or ethyl esters, which are cleaved by hydrolysis) are present in the molecule. libretexts.org This selective removal is a critical aspect of orthogonal protection strategies in complex synthesis. wikipedia.org
The utility of these protecting groups is summarized in the table below.
| Functional Group | Protecting Group | Common Introduction Reagents | Common Removal Conditions |
| Alcohol (R-OH) | Benzyl (Bn) ether | Benzyl bromide (BnBr) with a base (e.g., NaH); 2-benzyloxy-1-methylpyridinium triflate | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.orgorganic-chemistry.orgjk-sci.com |
| Carboxylic Acid (R-COOH) | Benzyl (Bn) ester | Benzyl alcohol with an acid catalyst; Benzyl bromide | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.orgorganic-chemistry.org |
| Alcohol (R-OH) | p-Methoxybenzyl (PMB) ether | PMB-Cl with a base | Oxidation (e.g., DDQ), Acid, Hydrogenolysis libretexts.org |
| Carboxylic Acid (R-COOH) | tert-Butyl ester | Isobutylene, acid catalyst | Acid (e.g., TFA), Base wikipedia.orglibretexts.org |
| Alcohol (R-OH) | Silyl ethers (e.g., TMS, TBDMS) | Silyl chloride (e.g., TMSCl, TBDMSCl) with a base | Fluoride source (e.g., TBAF), Acid libretexts.orgfiveable.me |
Historical Context of Benzyloxy-Containing Molecules in Chemical Transformations
The use of benzyl groups as protecting agents has a long-standing history in organic synthesis. Benzyl alcohol, the precursor to many benzyl-containing compounds, is a naturally occurring substance found in the oils of jasmine and other flowers and has been used in perfumery for an extended period. britannica.com Its industrial-scale manufacture is accomplished through the hydrolysis of benzyl chloride. britannica.com
The esterification of benzyl alcohol with acetic acid to form benzyl acetate (B1210297) is a classic reaction in organic chemistry. wikipedia.orgsciencemadness.org Industrially, this synthesis has often relied on strong acid catalysts like sulfuric acid. geniusjournals.orgscispace.com While effective, these traditional methods can lead to byproducts and equipment corrosion. geniusjournals.org Over the years, research has focused on developing milder and more efficient catalytic systems for such transformations.
The compound this compound itself is a derivative of 4-hydroxyphenylacetic acid, a compound found in natural sources like olive oil and beer. researchgate.netsinocurechem.com The synthesis of 4-hydroxyphenylacetic acid can be achieved through methods like the diazotization and hydrolysis of 4-aminophenylacetic acid. sinocurechem.comchemicalbook.com The development of synthetic routes to such phenolic acid derivatives has been crucial for accessing a wide range of compounds, including pharmaceuticals. sinocurechem.comnih.gov The strategic placement of benzyl groups on both the phenol (B47542) and carboxylic acid functionalities of 4-hydroxyphenylacetic acid, as seen in this compound, exemplifies the application of established protecting group strategies to multifunctional molecules. chemicalbook.com This allows for further chemical modifications on other parts of the molecule without interference from the acidic phenol and carboxylic acid groups.
Current Research Landscape of Complex Phenolic Ether Synthesis
The synthesis of complex phenolic ethers remains an active and important area of research in organic chemistry. Phenols are valuable building blocks for pharmaceuticals, natural products, and materials. rsc.orgrsc.org The synthesis of diaryl ethers, a key structural motif in many biologically active compounds, has traditionally relied on methods like the Ullmann condensation. nih.gov However, modern research continues to seek more efficient and versatile methods.
Recent advances have focused on the development of novel catalytic systems and synthetic strategies. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed for the construction of the C-O bond in phenolic ethers. nih.govacs.org The development of new protecting groups for phenols is also a significant area of interest. While benzyl ethers are robust, their removal by hydrogenolysis is not always compatible with other functional groups like alkenes or alkynes. This has driven the development of alternative protecting groups that can be cleaved under different, milder conditions. rsc.orgrsc.org
In the context of this compound, its utility has been demonstrated as a reactant in the synthesis of a benzyl-protected analog of the phenylpropanoid glycoside arenarioside. chemicalbook.com This highlights its role as a valuable intermediate in the construction of complex natural product derivatives. The synthesis of such complex molecules often requires late-stage functionalization, where C-H bonds are selectively converted to other functional groups. acs.orgnih.gov Research into selective benzylic C-H oxidation provides a complementary approach to traditional protecting group strategies, aiming to directly install functionality without the need for protection and deprotection steps. acs.org These ongoing developments in synthetic methodology continue to expand the chemist's toolkit for the efficient and elegant synthesis of complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-22(25-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)24-16-19-7-3-1-4-8-19/h1-14H,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPRKYSLLNJJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Formation of Benzyl (B1604629) 2-(4-(benzyloxy)phenyl)acetate
The synthesis of Benzyl 2-(4-(benzyloxy)phenyl)acetate can be achieved through several strategic pathways, each offering distinct advantages in terms of reaction conditions, scalability, and precursor availability. These methods primarily revolve around the formation of the ester and ether linkages that characterize the molecule.
Esterification Pathways and Ester Exchange Reactions
A primary route to this compound involves the direct esterification of 4-(benzyloxy)phenylacetic acid with benzyl alcohol. This acid-catalyzed reaction, often referred to as Fischer esterification, represents a classical and cost-effective approach. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product side, an excess of benzyl alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org
Alternatively, the Steglich esterification offers a milder method for synthesizing esters, particularly for substrates that are sensitive to acidic conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgorganic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org
Ester exchange reactions, or transesterification, provide another synthetic avenue. In this process, an existing ester of 4-(benzyloxy)phenylacetic acid, such as the methyl or ethyl ester, is reacted with benzyl alcohol in the presence of an acid or base catalyst to yield the desired benzyl ester.
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | 4-(Benzyloxy)phenylacetic acid, Benzyl alcohol, Acid catalyst (e.g., H2SO4) | Reversible; driven by excess alcohol or water removal. masterorganicchemistry.comlibretexts.org |
| Steglich Esterification | 4-(Benzyloxy)phenylacetic acid, Benzyl alcohol, DCC, DMAP | Mild conditions; suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org |
| Transesterification | Methyl/Ethyl 2-(4-(benzyloxy)phenyl)acetate, Benzyl alcohol, Acid/Base catalyst | Equilibrium-driven process. |
Alkylation Reactions Employing Benzyl Halides and Phenols
The Williamson ether synthesis is a fundamental and widely used method for forming ether linkages. libretexts.orgwikipedia.org In the context of synthesizing the precursor for this compound, this reaction involves the alkylation of a phenol (B47542) with a benzyl halide. Specifically, the synthesis can start from a derivative of 4-hydroxyphenylacetic acid, such as Methyl 2-(4-hydroxyphenyl)acetate. bldpharm.com The phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile and attacks the benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form the benzyl ether. libretexts.orgwikipedia.orgmasterorganicchemistry.com The resulting Methyl 2-(4-(benzyloxy)phenyl)acetate can then be converted to the final product via transesterification with benzyl alcohol. For this SN2 reaction to be efficient, primary alkyl halides like benzyl halides are preferred to minimize competing elimination reactions. libretexts.org
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Methyl 2-(4-hydroxyphenyl)acetate | Benzyl bromide | Williamson Ether Synthesis | Methyl 2-(4-(benzyloxy)phenyl)acetate |
| 4-Hydroxyphenylacetic acid | Benzyl chloride | Williamson Ether Synthesis | 4-(Benzyloxy)phenylacetic acid |
Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis
Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, offer powerful tools for the construction of the precursors required for this compound. The Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling are notable examples. orgsyn.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between aryl halides or pseudohalides and amines. organic-chemistry.orgnumberanalytics.com While not directly used for the synthesis of the target molecule, it is a key method for preparing arylamine precursors that could be further elaborated. For instance, it provides a general method for preparing primary arylamines from aryl halides and ammonia (B1221849) equivalents. organic-chemistry.org
The Suzuki-Miyaura cross-coupling reaction, another palladium-catalyzed process, is highly effective for forming carbon-carbon bonds. orgsyn.org This reaction could be employed to synthesize the 4-(benzyloxy)phenylacetic acid backbone from a boronic acid derivative and a suitably functionalized aromatic partner. For example, the coupling of a boronic acid with an aryl mesylate can be a synthetically attractive transformation. orgsyn.org
| Reaction | Catalyst | Bond Formed | Application in Precursor Synthesis |
| Buchwald-Hartwig Amination | Palladium complex | C-N | Synthesis of arylamine precursors. organic-chemistry.orgnumberanalytics.com |
| Suzuki-Miyaura Cross-Coupling | Palladium complex | C-C | Synthesis of the 4-(benzyloxy)phenylacetic acid backbone. orgsyn.org |
Stereoselective Synthetic Approaches Towards Analogues
The development of stereoselective methods is crucial for the synthesis of chiral analogues of this compound, which are important in medicinal chemistry and materials science. The palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex represents a practical and efficient approach for the stereoselective synthesis of arylglycine derivatives. acs.orgnih.gov This method allows for the formation of structurally diverse arylglycine products with good diastereoselectivity. acs.orgnih.gov
Another approach involves the stereoselective nucleophilic addition to a chiral template. For instance, a Mannich-type reaction of phenols with a chiral iminolactone can proceed with high stereoselectivity to yield α-arylglycine derivatives. thieme-connect.comthieme-connect.comresearchgate.net These adducts can then be readily converted to the corresponding optically active α-amino acid derivatives. thieme-connect.comthieme-connect.comresearchgate.net
| Stereoselective Method | Key Feature | Product Type |
| Palladium-Catalyzed α-Arylation of Chiral Nickel(II) Glycinate | Good diastereoselectivity | Arylglycine derivatives acs.orgnih.gov |
| Stereoselective Nucleophilic Addition to Chiral Template | High stereoselectivity in Mannich-type reactions | α-Arylglycine derivatives thieme-connect.comthieme-connect.comresearchgate.net |
Advanced Synthetic Applications as a Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of peptide chemistry.
Role in the Synthesis of Arylglycine-Containing Peptides via Umpolung Amide Synthesis
A significant application of this compound and its derivatives is in the synthesis of peptides containing arylglycine residues. Traditional amide bond formation involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. However, the "umpolung" (polarity reversal) approach to amide synthesis offers a unique strategy. nih.govscispace.comnih.gov
Umpolung amide synthesis (UmAS) has been developed as a method for the synthesis of enantiopure amides. nih.gov While initially limited, recent advancements have enabled the formation of N-aryl amides. nih.gov This method is particularly valuable for the synthesis of α-chiral, highly acidic N-aryl amides, as arylglycines are more prone to epimerization compared to other α-amino acids. nih.gov
In the context of feglymycin, an antiviral tridecapeptide, a total synthesis was achieved where half of the amide bonds were formed using UmAS. researchgate.net This strategy allowed for the enantioselective synthesis of each noncanonical residue from an inexpensive aldehyde. researchgate.net The precursor, para-benzyloxy benzaldehyde, was used to prepare an α-bromo nitroalkane, which then underwent UmAS to form an N-methyl amide. researchgate.net This highlights the utility of the benzyloxy-protected phenylacetic acid moiety in the synthesis of complex peptides.
Precursor in the Construction of Natural Product Analogues (e.g., Phenylpropanoid Glycosides)
Phenylpropanoid glycosides (PPGs) are a class of natural products found in many medicinal plants, known for their antioxidant and various biological activities. researchgate.net Due to their often low abundance in natural sources, chemical synthesis provides a vital route to access these compounds for further study. researchgate.net this compound has been identified as a key reactant in the synthesis of a benzyl-protected analogue of arenarioside, a complex trisaccharide phenylpropanoid glycoside. sigmaaldrich.com
The synthesis of such analogues is a challenging task, and the use of precursors like this compound is crucial for building the aglycone (non-sugar) portion of the molecule with appropriate protecting groups. sigmaaldrich.com In one approach, a benzyl-protected version of the arenarioside analogue was synthesized from D-glucose via two different pathways. sigmaaldrich.com Although the final debenzylation of the core structure proved difficult, this work represents the first synthetic approach to a trisaccharide phenylpropanoid glycoside, underscoring the foundational role of benzyl-protected phenylacetic acid derivatives in this field. sigmaaldrich.com
Intermediate for Heterocyclic Compound Synthesis (e.g., Indoles, Thiazolidinones, Pyrrolopyridinones)
The structural framework of this compound, particularly its 4-(benzyloxy)phenylacetic acid backbone, is a valuable starting point for constructing various heterocyclic systems.
Indoles: While direct cyclization of this compound to form indoles is not a standard route, the synthesis of structurally similar compounds highlights the utility of its components. For instance, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, an intermediate for the drug bazedoxifene, is synthesized via a Fischer indole (B1671886) synthesis from 4-benzyloxy propiophenone (B1677668) and 4-benzyloxy phenyl hydrazine (B178648) hydrochloride. This synthesis establishes a method for creating the core 2-(benzyloxyphenyl)-indole structure.
Thiazolidinones: 4-Thiazolidinones are a well-studied class of heterocycles with a wide range of pharmacological activities. researchgate.net The most common synthetic route involves the condensation of an amine, a carbonyl compound, and a mercapto-acid. sigmaaldrich.com The carboxylic acid derivative of the title compound, 4-(benzyloxy)phenylacetic acid, can be envisioned as a precursor to components used in such syntheses. For example, it can be converted to a substituted acetamide, which can then be incorporated into more complex structures that undergo cyclization to form thiazolidinones. nih.gov
Pyrrolopyridinones: The application of this compound or its immediate derivatives in the synthesis of pyrrolopyridinones is not extensively documented in the surveyed scientific literature. General strategies for pyrrolopyridinone synthesis often involve multi-step sequences starting from different types of precursors. nih.gov
Utility in the Synthesis of Substituted Acetamides and Isoquinolines
The core phenylacetic acid structure is fundamental to the synthesis of acetamides and isoquinolines.
Substituted Acetamides: this compound is a direct precursor to substituted N-phenylacetamides. Following hydrolysis of its benzyl ester to 4-(benzyloxy)phenylacetic acid, standard amide bond formation with a desired amine yields the corresponding acetamide. A patent for N-(benzyl)phenylacetamide derivatives describes a protocol where the related Benzyl 2-(4-hydroxyphenyl)acetate is used in the synthesis, demonstrating the direct applicability of this molecular scaffold.
Isoquinolines: The isoquinoline (B145761) core is present in many alkaloids and pharmacologically active molecules. Classical synthetic methods like the Bischler-Napieralski and Pictet-Spengler syntheses typically start from β-phenylethylamine derivatives. The intermediate 4-(benzyloxy)phenylacetic acid can be converted to the corresponding 2-(4-(benzyloxy)phenyl)ethan-1-amine, making it a suitable precursor for these cyclization reactions to form the tetrahydroisoquinoline skeleton. Furthermore, research into 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine (B1211576) receptor ligands showcases the importance of this structural class, which can be accessed from precursors derived from the title compound.
Contribution to the Synthesis of Chiral Amine Derivatives
The structural elements of this compound are valuable in the field of asymmetric synthesis for producing chiral amines. While direct use of the title compound is not always cited, its derivatives are key. For example, a method for synthesizing the chiral amine (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has been developed. This synthesis starts from p-methoxyphenylacetone and uses a chiral auxiliary, but the resulting product features the N-benzyl and substituted phenyl motifs, demonstrating a pathway to chiral amines with this core structure. Such chiral amines are important intermediates for pharmaceuticals like (R,R)-formoterol.
Derivatization and Structural Modification Reactions
The chemical reactivity of this compound allows for various transformations at its key functional groups, enabling its conversion into other useful synthetic intermediates.
Chemical Transformations at the Ester Moiety
The most fundamental transformation at the ester moiety is its hydrolysis to the corresponding carboxylic acid. This reaction is typically performed under basic conditions (saponification) using an alkali hydroxide (B78521) like potassium hydroxide, followed by acidic workup. The product of this reaction is 4-(benzyloxy)phenylacetic acid, a versatile intermediate in its own right. The rate of hydrolysis of benzyl esters can be influenced by the other substituents present on the molecule.
| Reaction | Reagents | Product | Notes |
| Ester Hydrolysis | 1. Alkali Hydroxide (e.g., KOH, NaOH) 2. Acid (e.g., HCl) | 4-(Benzyloxy)phenylacetic acid | Standard saponification to yield the carboxylic acid. |
Modifications of the Phenyl and Benzyloxy Moieties
The benzyl groups in this compound function as protecting groups for the phenolic oxygen and the carboxylic acid. Their removal, known as debenzylation, is a common and critical step in many synthetic sequences.
Catalytic Hydrogenation: The most common method for cleaving benzyl ethers and esters is catalytic hydrogenation. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. sigmaaldrich.com This method is often clean and efficient, yielding the deprotected phenol and/or carboxylic acid.
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation. In this method, a hydrogen donor like cyclohexene (B86901) or formic acid is used in the presence of a palladium catalyst. sigmaaldrich.com
Oxidative Cleavage: Milder, non-reductive methods have also been developed. Visible-light-mediated debenzylation using a photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers in the presence of functional groups that are sensitive to reduction, such as alkenes and azides.
Acid-Mediated Cleavage: Certain strong acids can also effect debenzylation. For example, treatment with acetic anhydride (B1165640) over a zeolite catalyst has been shown to debenzylate benzyl phenyl ethers. nih.gov
| Debenzylation Method | Reagents/Conditions | Groups Cleaved | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Benzyl ether, Benzyl ester | Common, efficient, but can reduce other functional groups. sigmaaldrich.com |
| Transfer Hydrogenation | Cyclohexene, Pd(0) EnCat™, Acetic Acid | Benzyl ether | Avoids use of flammable H₂ gas. sigmaaldrich.com |
| Photocatalytic Oxidation | DDQ, Visible Light | Benzyl ether | Mild, tolerates reducible functional groups. |
| Acid-Mediated | Acetic Anhydride, Zeolite HY | Benzyl ether | Forms phenol acetate (B1210297) as a product. nih.gov |
Formation of Schiff Base Derivatives Utilizing Related Structures
The formation of Schiff bases, or imines, is a fundamental reaction in organic chemistry, typically involving the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). While direct synthesis from this compound is not the focus, examining related structures provides insight into the potential for such transformations. The core reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). mdpi.comresearchgate.net
Structurally similar compounds, such as benzyl phenyl ketone, readily undergo condensation with various amines to form bis-Schiff base derivatives in excellent yields. researchgate.net These reactions are often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol (B145695) and may require reflux. researchgate.net Recent advancements have also explored photocatalytic methods for the synthesis of Schiff bases from benzyl alcohols and nitro compounds, presenting a greener alternative to traditional methods. mdpi.comnih.govacs.org This process involves the in-situ oxidation of the alcohol to an aldehyde and the reduction of the nitro compound to an amine, which then condense. mdpi.com
Table 1: Examples of Schiff Base Formation from Related Structures
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Benzyl phenyl ketone and diamine | Acetic acid, ethanol, reflux | Bis-Schiff base | Excellent | researchgate.net |
| Substituted benzyl alcohols and anilines | Eosin-Y, visible light | Schiff base | - | nih.govacs.org |
| Benzyl alcohol and nitrobenzene | Fe3O4@TiO2, UVA light (370 nm) | Schiff base (N-benzylideneaniline) | >99% | mdpi.com |
| 2-amino-benzthiazole and substituted benzaldehyde | Ethanol | Schiff base | - | researchgate.net |
Cleavage and Deprotection Methodologies
The benzyl groups in this compound serve as protecting groups for the carboxylic acid and phenol moieties, respectively. Their removal is a critical step in many synthetic pathways. Various methodologies exist for the cleavage of both benzyl esters and benzyl ethers, each with its own set of conditions and selectivities.
Catalytic Hydrogenolysis for Benzyl Ether Cleavage
One of the most common and effective methods for the deprotection of benzyl ethers is catalytic hydrogenolysis. This reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C), under a hydrogen atmosphere. chemrxiv.orgtandfonline.com The process involves the cleavage of the carbon-oxygen bond, yielding the corresponding alcohol and toluene (B28343) as a byproduct. youtube.com
The reaction conditions can be tuned to optimize efficiency and selectivity. Solvents like tetrahydrofuran (B95107) (THF), ethanol, and acetic acid are commonly used. chemrxiv.org In some cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone, significantly reducing reaction times. tandfonline.com For substrates containing other reducible functional groups, such as aromatic halogens, careful selection of the catalyst and reaction conditions is crucial to achieve selective debenzylation without affecting other parts of the molecule. nacatsoc.org Catalyst pre-treatment strategies have also been developed to suppress unwanted side reactions like the saturation of aromatic rings. chemrxiv.orgchemrxiv.org
Table 2: Catalytic Hydrogenation for Benzyl Ether Cleavage
| Catalyst | Conditions | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| Pd/C | H₂ (10 bar), THF:tert-butyl alcohol:PBS | Oligosaccharides with benzyl ethers | Catalyst pre-treatment with DMF/H₂O/HCl prevents saturation of aromatic rings. | chemrxiv.org |
| Pd/C and Pd(OH)₂/C | H₂ (balloon), THF/2-propanol | Benzyl ethers and amines | Combination of catalysts is more efficient than either alone. | tandfonline.com |
| Pd/C | H₂ (45 psig), Ethyl acetate | Benzyl ether with aromatic chlorine | Selective debenzylation over dehalogenation can be achieved with proper catalyst selection. | nacatsoc.org |
| Raney-Ni | H₂ (1 atm), 50°C, multiphase system | Benzyl ethers | Effective for debenzylation under mild, multiphase conditions. | rsc.org |
Lewis Acid-Mediated Ester Cleavage
Lewis acids provide an alternative route for the cleavage of ester groups, including benzyl esters. The mechanism generally involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which polarizes the C-O bond and facilitates its cleavage. A variety of Lewis acids can be employed, ranging from strong acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) to milder reagents. researchgate.netsigmaaldrich.com
For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers and other common protecting groups. researchgate.netdal.ca This selectivity is a significant advantage in complex molecule synthesis. The reaction conditions are typically mild, often carried out in a solvent like dichloromethane (B109758) at moderate temperatures. dal.ca
Table 3: Lewis Acid-Mediated Cleavage of Related Esters
| Lewis Acid | Substrate Type | Conditions | Outcome | Reference |
|---|---|---|---|---|
| SnCl₄ | Benzyl esters | Dichloromethane, 40°C | Selective cleavage over benzyl ethers and amines. | researchgate.netdal.ca |
| AlCl₃ | Phenolic esters | Varies | Catalyzes Fries rearrangement. | wikipedia.orgbyjus.com |
| TiCl₄ | Aryl esters | Varies | Catalyzes Fries rearrangement. | sigmaaldrich.com |
Oxidative Deprotection Strategies
Oxidative methods offer a valuable alternative for deprotection, especially when the substrate contains functional groups that are sensitive to reductive conditions like catalytic hydrogenolysis. acs.org A widely used reagent for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netnih.gov This reaction is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to benzyl ethers, often under photoirradiation to facilitate the reaction. acs.orgresearchgate.netorganic-chemistry.org
Visible-light-mediated protocols using catalytic amounts of DDQ have been developed, providing a milder and more efficient approach. acs.orgacs.org These methods can tolerate a range of sensitive functional groups, including azides, alkenes, and thioethers, which might be problematic under hydrogenolysis conditions. acs.org The reaction is typically performed in a solvent mixture like dichloromethane/water. nih.gov
Table 4: Oxidative Deprotection of Benzyl Ethers
| Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| DDQ (stoichiometric) | CH₂Cl₂/H₂O, 0°C to room temp | Effective for cleavage of 4-O-benzyl ethers in carbohydrates. | nih.gov |
| DDQ (catalytic) | Visible light (525 nm), TBN, CH₂Cl₂/H₂O | Tolerates azides, alkenes, thioethers; avoids stoichiometric oxidant. | acs.orgacs.org |
| DDQ | Photoirradiation (365 nm UV), MeCN | Essential role of UV light; tolerates benzoyl, carbonate groups. | researchgate.netorganic-chemistry.org |
Acid-Catalyzed Benzyl Rearrangement Reactions
Acid-catalyzed rearrangements can alter the carbon skeleton of a molecule. In the context of structures related to this compound, the Fries rearrangement is a notable example. wikipedia.orgbyjus.com This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., HF, methanesulfonic acid). sigmaaldrich.comwikipedia.orgorganic-chemistry.org
The mechanism proceeds through the formation of an acylium carbocation, which then undergoes an electrophilic aromatic substitution on the phenol ring. byjus.com The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting reaction conditions such as temperature and solvent polarity. wikipedia.orgbyjus.com For example, lower temperatures tend to favor the para product, while higher temperatures favor the ortho isomer. byjus.com While the classic Fries rearrangement is intramolecular, intermolecular pathways can also occur, especially with solid acid catalysts like zeolites. rsc.org
Table 5: Acid-Catalyzed Fries Rearrangement of Phenyl Esters
| Catalyst | Solvent | Temperature | Product Selectivity | Reference |
|---|---|---|---|---|
| AlCl₃ (Lewis Acid) | Non-polar | High | Favors ortho-substitution | byjus.com |
| AlCl₃ (Lewis Acid) | Polar | Low | Favors para-substitution | byjus.com |
| H₃PW₁₂O₄₀ (Heteropoly Acid) | - | - | Environmentally benign catalyst for phenyl acetate rearrangement. | sigmaaldrich.com |
| Zeolites (Solid Acid) | Varies | Varies | Can catalyze the reaction but may face deactivation. | rsc.org |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
High-Field ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation
High-field NMR analysis provides detailed chemical shift and coupling constant data, which are fundamental for assigning the structure of Benzyl (B1604629) 2-(4-(benzyloxy)phenyl)acetate.
¹H NMR: The proton NMR spectrum of Benzyl 2-(4-(benzyloxy)phenyl)acetate exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the two distinct benzyl groups and the central phenyl ring typically appear in the downfield region (approximately 7.0–7.5 ppm). The methylene (B1212753) protons of the benzyl ester (-O-CH₂-Ph) and the benzyloxy ether (-O-CH₂-Ph) groups are expected to appear as sharp singlets, slightly deshielded by the adjacent oxygen atoms. The methylene protons of the acetate (B1210297) group (-CH₂-COO-) would also present as a singlet.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester group (typically around 170 ppm), the various aromatic carbons, and the aliphatic methylene carbons of the benzyl and acetate moieties.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C₆H₅) | 7.2 - 7.5 (multiplet) | 127 - 137 |
| Methylene Protons (Ester, -OCH₂Ph) | ~5.1 | ~67 |
| Methylene Protons (Ether, -OCH₂Ph) | ~5.0 | ~70 |
| Methylene Protons (Acetate, -CH₂COO) | ~3.6 | ~41 |
| Carbonyl Carbon (-COO-) | N/A | ~171 |
Note: The exact chemical shifts can vary based on the solvent and the specific spectrometer frequency used.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show correlations between adjacent protons within the aromatic rings, helping to confirm their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the ¹³C signals based on the assignments of their attached protons, such as linking the methylene proton signals to their corresponding carbon signals.
Deuterium (B1214612) Incorporation Analysis by NMR
In studies involving isotopic labeling, NMR spectroscopy is a powerful method for determining the site and extent of deuterium incorporation. For instance, in the synthesis of related deuterated compounds, ¹H NMR is used to quantify the percentage of deuterium incorporation by observing the decrease in the integral of the signal corresponding to the proton that has been replaced by deuterium. This method allows for a precise assessment of the efficiency of deuteration reactions.
Mass Spectrometry (MS)
Mass spectrometry provides vital information regarding the molecular weight and fragmentation pattern of a compound, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a highly accurate technique used to determine the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places). This allows for the calculation of a molecular formula that corresponds to the measured exact mass, providing strong evidence for the compound's identity.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular "fingerprint." For this compound, characteristic fragments would be expected, such as the tropylium (B1234903) ion (m/z 91) from the benzyl groups and other fragments corresponding to the loss of various parts of the molecule. Analysis of these fragments helps to piece together the structure of the parent compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups based on the vibrational frequencies of its bonds.
Fourier Transform Infrared (FT-IR) Analysis of Functional Groups
The analysis of related compounds provides a basis for these predictions. For instance, the FT-IR spectrum of similar benzyl esters typically shows a strong carbonyl (C=O) stretching vibration in the region of 1730-1750 cm⁻¹. The presence of the two benzene (B151609) rings would give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The ether linkage (Ar-O-CH₂) is expected to produce a strong C-O stretching band, typically observed between 1200 cm⁻¹ and 1275 cm⁻¹. The CH₂ groups would exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |
| Ester C=O | Stretch | 1730 - 1750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether C-O (Aryl-Alkyl) | Stretch | 1200 - 1275 |
Attenuated Total Reflectance (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples directly, with minimal to no sample preparation. In an ATR-IR analysis of this compound, the sample would be placed in direct contact with an ATR crystal (commonly diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that extends beyond the crystal surface and into the sample.
The resulting ATR-IR spectrum would be very similar to a traditional transmission FT-IR spectrum. The key absorption bands corresponding to the ester, ether, and aromatic functional groups would be identified at wavenumbers consistent with those predicted in the FT-IR analysis. This technique would be particularly useful for obtaining a rapid, high-quality spectrum of a solid powder or a liquid film of the compound. For example, published ATR-IR data for the related compound benzyl phenylacetate (B1230308) confirms the utility of this technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.
Electronic Absorption Spectrum Analysis
The structure of this compound contains multiple chromophores, primarily the two phenyl rings and the ester carbonyl group. These features suggest that the compound will absorb light in the ultraviolet region of the electromagnetic spectrum. The benzene rings contain π-electrons that can be excited to higher energy levels by UV radiation.
Specific UV-Vis absorption data for this compound is not available in the provided search results. However, analysis of similar compounds can provide an estimate of its absorption profile. For example, benzyl acetate exhibits an excitation peak at approximately 258 nm. researchgate.net The extended conjugation in this compound, involving a phenyl ring connected to an ether oxygen and another phenyl ring as part of the ester group, is likely to shift the absorption maximum (λmax) to longer wavelengths compared to simple benzene (λmax ≈ 255 nm). The presence of functional groups like the ether and ester can influence the fine structure and position of the absorption bands. nih.gov A typical UV-Vis spectrum would be obtained by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring the absorbance as a function of wavelength.
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both the purification of compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable due to the compound's relatively nonpolar nature.
While a specific, validated HPLC method for this compound was not found, a typical method can be proposed based on the analysis of structurally related compounds like benzyl alcohol, benzyl benzoate, and other aromatic esters. sigmaaldrich.com
Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase is ideal for retaining the aromatic compound via hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A mixture of an organic solvent and water allows for the elution of the compound from the column. A gradient elution would be effective for separating impurities with different polarities. |
| Detection | UV Detector (e.g., at 254 nm or 258 nm) | The aromatic rings in the molecule allow for strong UV absorbance, providing high sensitivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) | Maintaining a stable temperature ensures reproducible retention times. |
In this setup, a solution of this compound would be injected into the HPLC system. The compound would travel through the column at a characteristic speed, resulting in a specific retention time. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This method can be validated for parameters such as linearity, precision, accuracy, and specificity to ensure it is suitable for routine quality control.
Column Chromatography (Silica Gel) for Purification
Column chromatography utilizing silica (B1680970) gel is a cornerstone technique for the purification of this compound and related compounds. This method separates components of a mixture based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The crude product, dissolved in a minimal amount of solvent, is loaded onto a column packed with silica gel. A carefully selected solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate, is then passed through the column. rsc.orgamazonaws.com
The separation efficiency is highly dependent on the choice of eluent. For compounds analogous to this compound, various ratios of hexane/ethyl acetate are commonly employed. wiley-vch.dersc.org For instance, a gradient of hexane/ethyl acetate (from 5:1 to 1:1) has been used to purify similar benzyl esters. wiley-vch.de The progress of the separation is monitored by collecting fractions and analyzing them, often by Thin Layer Chromatography (TLC).
A typical procedure involves dissolving the crude reaction mixture and purifying it by silica gel column chromatography. rsc.org The selection of the eluent system is critical; for example, a mixture of petroleum ether and ethyl acetate is frequently used. rsc.orgrsc.org The fractions containing the desired compound are then combined and the solvent is removed under reduced pressure to yield the purified product. wiley-vch.de
Table 1: Exemplary Solvent Systems for Column Chromatography Purification of Benzyl Esters on Silica Gel
| Compound Type | Eluent System (v/v) | Reference |
| Benzyl Esters | Hexane/Ethyl Acetate (4:1) | wiley-vch.de |
| Benzyl Esters | Hexane/Ethyl Acetate (4:3) | wiley-vch.de |
| Benzyl Formates | Petroleum Ether/Ethyl Acetate (50:1) | rsc.org |
| Substituted Benzyl Acetates | Hexane/Ethyl Acetate (98:2) | rsc.orgresearchgate.net |
| Indole-based Benzyl Acetate | 30% Ethyl Acetate/Hexane | amazonaws.com |
This table presents examples of eluent systems used for the purification of various benzyl esters and related compounds using silica gel column chromatography, illustrating common solvent ratios.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions that synthesize this compound. fishersci.calibretexts.org This technique allows for rapid, qualitative analysis of a reaction mixture, helping to determine when the starting materials have been consumed and the product has formed. libretexts.orgumich.edu
In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with silica gel. libretexts.org The plate is then placed in a developing chamber containing a suitable eluent. The separation occurs as the eluent moves up the plate by capillary action, carrying the components of the mixture at different rates. umich.edu For compounds like benzyl acetate derivatives, a common eluent system is a mixture of hexanes and ethyl acetate. libretexts.orglibretexts.org
The positions of the spots corresponding to the reactants and products are visualized, typically under UV light, as many organic compounds with aromatic rings are UV-active. libretexts.orgumich.edu The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. libretexts.orglibretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds. rsc.orgrsc.org
Table 2: Typical TLC Parameters for Monitoring Reactions of Benzyl Esters
| Parameter | Description | Common Practice | Reference |
| Stationary Phase | The adsorbent coated on the TLC plate. | Silica gel 60 F254 | wiley-vch.de |
| Mobile Phase | The solvent system used to develop the plate. | Hexane/Ethyl Acetate (e.g., 4:1, 2:1) | wiley-vch.delibretexts.org |
| Visualization | Method used to see the separated spots. | UV light (254 nm) | umich.eduresearchgate.net |
| Analysis | Comparison of spots from the reaction mixture with standards of starting materials and products. | Co-spotting is used for direct comparison. | libretexts.org |
This table outlines the typical parameters used in Thin Layer Chromatography for monitoring the synthesis of benzyl esters and related compounds.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
For chiral molecules such as derivatives of this compound that may exist as enantiomers, Chiral High-Performance Liquid Chromatography (HPLC) is a critical analytical technique. It is employed to separate the enantiomers and determine the enantiomeric excess (ee) of a chiral sample. nih.govmdpi.com
This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of chiral compounds, including those with structures analogous to benzyl esters. mdpi.com
The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. nih.gov The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. The determination of the elution order of the enantiomers can be established through various methods, including comparison with a standard of a known configuration. nih.gov
Table 3: Chiral HPLC in the Analysis of Chiral Benzyl-Containing Compounds
| Analytical Goal | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Significance | Reference |
| Enantioseparation | Cellulose tris(3,5-dichlorophenylcarbamate) | Not specified | Achieves separation of chiral sulfoxide (B87167) enantiomers containing a benzyl group. | nih.gov |
| Enantiomeric Excess | Chiralcel OD (Polysaccharide-based) | Normal-phased mode | Used for determining the enantiomer excess of a synthesized chiral intermediate. | mdpi.com |
| Chiral Recognition | Polysaccharide-based columns | Not specified | Demonstrates superior performance for separating benzyltetrahydroisoquinoline alkaloid enantiomers. | mdpi.com |
This table highlights the application of Chiral HPLC in the analysis of chiral compounds containing a benzyl moiety, showcasing the types of chiral stationary phases used and the analytical objectives.
X-ray Diffraction (XRD) Studies
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemical Configuration and Crystal Structure
Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral molecules. nih.goved.ac.uk For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of its crystal structure and, if chiral, its absolute configuration. nih.govnih.gov
The technique involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed model of the atomic arrangement within the crystal lattice can be constructed. vensel.org
For chiral molecules, the determination of the absolute configuration is possible due to anomalous scattering effects, particularly when heavier atoms are present in the structure. ed.ac.uksoton.ac.uk The Flack parameter is a critical value calculated during the refinement of the crystal structure that helps to confidently assign the absolute configuration of an enantiopure crystal. chem-soc.si This method provides conclusive evidence of the molecule's spatial arrangement, which is crucial for understanding its chemical and biological properties. Although a specific crystal structure for this compound is not detailed in the provided context, the principles of SCXRD are broadly applied to similar organic molecules. nih.govresearchgate.net
Table 4: Key Information Obtained from Single-Crystal X-ray Diffraction
| Information | Description | Importance | Reference |
| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal. | Fundamental for defining the crystal system and space group. | vensel.org |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Provides insight into the packing of molecules in the crystal. | ed.ac.uk |
| Atomic Coordinates | The precise position of each atom within the unit cell. | Defines the complete molecular geometry, including bond lengths and angles. | nih.gov |
| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule. | Crucial for distinguishing between enantiomers and understanding stereospecific interactions. | nih.govnih.gov |
This table summarizes the critical information that can be obtained from a successful single-crystal X-ray diffraction experiment, which is applicable for the structural elucidation of compounds like this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and energetic properties of the molecule. windows.net These calculations are foundational for understanding its geometry, electronic distribution, and chemical behavior.
The initial step in theoretical analysis involves determining the most stable three-dimensional structure of Benzyl (B1604629) 2-(4-(benzyloxy)phenyl)acetate through geometry optimization. This process computationally alters the molecule's geometry to find the lowest energy conformation. Using DFT methods, such as the B3LYP functional combined with a 6-311+G(d,p) basis set, researchers can accurately predict bond lengths, bond angles, and torsion angles. nih.gov
The optimized structure reveals the spatial arrangement of the two phenyl rings and the central acetate (B1210297) group. The flexibility of the ether and ester linkages allows for multiple rotational conformers. Conformer analysis is performed to identify the most stable isomer by comparing the relative energies of different spatial arrangements. The correlation between calculated and experimental values for bond lengths and angles is often high, confirming the accuracy of the DFT-optimized geometry. windows.net
Table 1: Selected Optimized Geometrical Parameters for Benzyl 2-(4-(benzyloxy)phenyl)acetate (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.
| Parameter | Description | Calculated Value (DFT/B3LYP) |
|---|---|---|
| C-C (Aromatic) | Average bond length in phenyl rings | ~1.39 Å |
| C-O (Ether) | Bond length of the benzyloxy ether linkage | ~1.37 Å |
| C=O (Ester) | Bond length of the carbonyl group | ~1.21 Å |
| C-O (Ester) | Bond length of the single-bonded oxygen in the ester | ~1.34 Å |
| C-O-C | Bond angle of the ether linkage | ~118° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's electronic stability and excitability. nih.gov
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. researchgate.net It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, regions of negative potential (typically colored red) are localized around electronegative atoms like the oxygen atoms of the carbonyl and ether groups, indicating these are prime sites for electrophilic attack. nih.gov Regions of positive potential (colored blue) are generally found around the hydrogen atoms, marking them as sites for nucleophilic attack. nih.gov
Table 2: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results.
| Property | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.0 eV |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These parameters provide quantitative measures of the molecule's stability and reactivity. windows.net
Key reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and higher kinetic stability.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η) and helps to quantify a compound's ability to act as an electrophile. windows.netnih.gov
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their interaction mechanisms in chemical reactions. windows.net
Molecular Modeling and Dynamics Simulations
Beyond static DFT calculations, molecular modeling techniques offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules and its spectroscopic characteristics.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. youtube.com This technique is instrumental in drug discovery for evaluating how a molecule might inhibit a biological target. nih.govnih.gov For this compound, docking studies can be performed against various protein receptors to explore its potential biological activities.
The process involves preparing the 3D structures of both the ligand (the compound) and the receptor protein, followed by a systematic search of the ligand's conformational space within the protein's binding site. youtube.com The resulting poses are scored based on binding energy, which predicts the stability of the ligand-protein complex. researchgate.net Analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. researchgate.net
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is a hypothetical representation of typical molecular docking output.
| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase | -8.5 | LEU83, VAL65 | Hydrophobic |
| GLN130 | Hydrogen Bond with Carbonyl Oxygen |
Computational methods can also predict spectroscopic data, which serves as a valuable tool for validating experimentally obtained structures. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.com The calculation predicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily from the HOMO to the LUMO. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic behavior. mdpi.com
Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined. Comparing these predicted shifts with experimental NMR spectra aids in the assignment of signals and the definitive structural elucidation of the compound.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most likely pathways a reaction will follow.
While specific computational studies on the Wittig or Claisen rearrangements of this compound itself are not prominent in the literature, the principles of these reactions can be understood through theoretical investigations of related structures.
The Wittig Rearrangement , particularly the researchgate.netepa.gov-Wittig rearrangement, typically proceeds through a radical dissociation and recombination mechanism within a solvent cage. scripps.edu The stability of the generated radical intermediates is a key factor in the success of the reaction. scripps.edu Computational studies focus on modeling the transition states of this radical recombination. For the Wittig reaction, which converts aldehydes or ketones to alkenes, mechanistic studies using NMR spectroscopy and computational models have largely dismissed the role of betaine (B1666868) intermediates under lithium-free conditions. Instead, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate is the accepted pathway, with the stereochemistry being determined by kinetic control in the formation of this intermediate. pitt.eduwikipedia.org
The Claisen Rearrangement is a nih.govnih.gov-sigmatropic rearrangement. Theoretical calculations on benzyl vinyl ethers, which are structurally analogous to parts of the target molecule, predict that these rearrangements proceed via a concerted nih.govnih.gov-sigmatropic transition state. rsc.org This is similar to the well-known Claisen rearrangement of allyl phenyl ethers, though the activation barrier for benzyl vinyl ethers is calculated to be higher. rsc.org Studies using Bonding Evolution Theory (BET) on allyl phenyl ether have detailed the mechanism, showing a sequence of steps involving the breaking of the C-O bond and the formation of the new C-C bond, accompanied by the dearomatization of the phenyl ring. researchgate.net The regioselectivity in substituted systems is also a subject of computational study, with orbital interactions in the transition state favoring the formation of sterically crowded products over less congested ones. rsc.org
Table 1: Comparison of Theoretical Features of Wittig and Claisen Rearrangements
| Feature | researchgate.netepa.gov-Wittig Rearrangement | nih.govnih.gov-Claisen Rearrangement (of Benzyl Ethers) |
|---|---|---|
| General Mechanism | Radical dissociation-recombination scripps.edu | Pericyclic nih.govnih.gov-sigmatropic shift rsc.org |
| Key Intermediate | Radical pair in a solvent cage scripps.edu | None (concerted mechanism) |
| Transition State | Radical recombination transition state scripps.edu | Concerted, cyclic transition state rsc.org |
| Driving Force | Formation of a more stable alkoxide | Favorable orbital overlap, formation of a stable carbonyl group |
| Computational Focus | Stability of radical intermediates, transition state geometry for recombination | Geometry and energy of the sigmatropic transition state, substituent effects rsc.org |
The core structure of this compound is derived from a phenylacetic acid. Theoretical and experimental studies on the decarboxylation of phenylacetic acid and its derivatives reveal that the mechanism is highly dependent on the conditions and the form of the acid (neutral or anionic). elsevierpure.com
Under hydrothermal conditions (300 °C), both the neutral phenylacetic acid and its anion undergo decarboxylation via first-order kinetics, but through different mechanisms. elsevierpure.com It is inferred that the neutral acid decarboxylates through the formation of a ring-protonated zwitterion, whereas the anion decarboxylates directly to a benzyl anion intermediate. elsevierpure.com The rates are significantly influenced by substituents on the phenyl ring. elsevierpure.com
Other studies have explored photodecarboxylation, where trifluoromethyl-substituted phenylacetic acids undergo efficient reaction from the singlet excited state, primarily forming benzylic carbanions. nih.gov Copper-catalyzed aerobic oxidative decarboxylation has also been investigated, with mechanistic studies suggesting the initial generation of an aliphatic radical via decarboxylation, which is then further oxidized. organic-chemistry.org
Table 2: Investigated Mechanisms of Phenylacetic Acid Decarboxylation
| Condition | Proposed Mechanism | Key Intermediate | Source |
|---|---|---|---|
| Hydrothermal (Neutral) | Ring-protonation followed by C-C cleavage | Zwitterion | elsevierpure.com |
| Hydrothermal (Anionic) | Direct C-C bond cleavage | Benzyl anion | elsevierpure.com |
| Photochemical (CF₃-substituted) | Excited state C-C cleavage | Benzylic carbanion | nih.gov |
| Cu-catalyzed Aerobic Oxidation | Radical decarboxylation | Aliphatic radical | organic-chemistry.org |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. arxiv.orgnih.gov
While specific QSAR studies for this compound are not available, numerous studies on structurally related compounds demonstrate the utility of this approach. QSAR models have been developed for various classes of compounds, including those with phenyl, benzyl, and heterocyclic cores, to predict activities such as enzyme inhibition or antileishmanial effects. researchgate.netnih.govmdpi.com
These studies typically involve calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors are then used to build a regression model that correlates them with the observed biological activity. The selection of descriptors is a critical step, often involving algorithms to identify the most relevant ones. Common descriptors include those related to electronic properties (e.g., charge, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. nih.gov The results can highlight which molecular features, such as volume, shape, and polarity, are important for the desired activity. nih.gov
Table 3: Examples of Descriptors Used in QSAR Studies of Aromatic Compounds
| Descriptor Type | Example Descriptors | Potential Relevance |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Receptor binding, reaction propensity |
| Steric/Shape | Molecular Volume, Surface Area, Ovality | Fit within a binding pocket |
| Topological | Connectivity Indices (e.g., Randic index), Balaban Index | Overall molecular size, branching, and shape |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, bioavailability |
In silico tools are increasingly used to predict the reactivity and stability of chemicals, which is crucial for assessing potential toxicity and metabolic fate. nih.govnih.gov For a molecule like this compound, these predictions would focus on its susceptibility to metabolic transformations.
Knowledge-based systems, such as those developed by Lhasa Limited, use a database of known metabolic reactions to predict the likely metabolites of a new compound. pensoft.net For an ester-containing molecule, hydrolysis is a primary predicted metabolic pathway. pensoft.net These systems can identify "soft spots" in the molecule that are prone to enzymatic attack, such as the ester linkage or potential sites for hydroxylation on the aromatic rings. pensoft.net This information is valuable in the early stages of drug discovery to design molecules with improved metabolic stability. pensoft.net
The ester functional group in this compound is a key feature governing its chemical stability, particularly its susceptibility to hydrolysis. Computational methods offer several avenues to predict and understand this process.
The hydrolysis of carboxylic acid esters can proceed through different mechanisms, with the base-catalyzed bimolecular acyl-oxygen fission (BAC2) mechanism being the most common for alkaline hydrolysis. epa.govnih.gov Computational models have been developed to estimate hydrolysis rate constants directly from the molecular structure.
QSAR Models: Multiple linear regression (MLR) approaches have been used to develop robust QSARs for predicting base-catalyzed hydrolysis rate constants of esters. These models use descriptors such as pKa, electronegativity, charge density, and steric parameters to achieve high accuracy. nih.govresearchgate.net
Specialized Software: Programs like SPARC (SPARC Performs Automated Reasoning in Chemistry) use chemical structure theory and perturbation theory to calculate hydrolysis rate constants as a function of temperature and pH, strictly from the molecular structure. epa.gov
Molecular Dynamics (MD) Simulations: Car-Parrinello MD simulations have been used to model ester hydrolysis in water. These studies show that the reaction, which has a high activation barrier in the gas phase, is accelerated in water. The mechanism often involves cooperative catalysis by hydroxide (B78521) and hydronium ions generated from the autoionization of water, leading to a stepwise process involving a stable gem-diol intermediate. researchgate.net
Table 4: Computational Models for Ester Hydrolysis
| Model Type | Principle | Key Inputs | Predicted Outputs |
|---|---|---|---|
| QSAR/MLR | Statistical correlation between structure and reactivity nih.govresearchgate.net | Molecular descriptors (pKa, steric/electronic parameters) | Rate constant (kB) |
| SPARC | Mechanistic models based on chemical structure and perturbation theory epa.gov | Molecular structure | Rate constants vs. pH and temperature |
| Molecular Dynamics | Simulation of atomic motions over time to model the reaction process researchgate.net | Force fields, quantum mechanical calculations | Reaction mechanism, free energy barriers |
Applications in Advanced Materials Science and Engineering
Utilization as a Building Block for Functional Polymers
4-Hydroxyphenylacetic acid is a valuable monomer for the synthesis of functional polymers, particularly through electropolymerization. researchgate.net The resulting polymer, poly(4-hydroxyphenylacetic acid), possesses a backbone with pendant hydroxyl and carboxylic acid groups, which can be leveraged for various applications. researchgate.net
The electrochemical polymerization of 4-HPA on electrode surfaces, such as graphite, creates a functionalized platform that can be used for the immobilization of biomolecules. researchgate.net The carboxylic acid groups on the polymer surface can be activated to form covalent bonds with amine groups on biomolecules like DNA oligonucleotides, while the phenolic hydroxyl groups can participate in hydrogen bonding interactions. This makes poly(4-HPA) an excellent candidate for the development of biosensors and other bio-electrochemical devices. researchgate.net
Research has shown that the properties of the poly(4-HPA) film can be tailored by controlling the electropolymerization conditions, such as the number of potential cycles and the scan rate. researchgate.net These parameters influence the thickness, stability, and electrochemical responsiveness of the resulting polymer film.
Table 1: Electrochemical Properties of Poly(4-hydroxyphenylacetic acid) Films
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Monomer Oxidation Potential | ~ +0.6 V vs. Ag/AgCl | Graphite Electrode | researchgate.net |
| Polymer Redox Response | +0.53 V / +0.38 V | Graphite Electrode | researchgate.net |
| Application | Platform for DNA immobilization | Electrochemical Biosensor | researchgate.net |
Role in the Development of Advanced Coatings and Resins
The functional groups present in poly(4-hydroxyphenylacetic acid) make it a promising candidate for the development of advanced coatings and resins. The phenolic hydroxyl groups can act as sites for cross-linking, enhancing the mechanical and thermal stability of the coating. Furthermore, the carboxylic acid groups can promote adhesion to various substrates through hydrogen bonding or the formation of salt layers with metal surfaces.
These functional groups also provide handles for further modification, allowing for the creation of coatings with specific properties. For instance, the surface of a poly(4-HPA) coating could be functionalized with hydrophobic molecules to create a water-repellent surface or with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce biofouling. While specific industrial applications of poly(4-HPA) in coatings are not widely documented, its inherent properties suggest significant potential in areas requiring functional and modifiable surfaces.
Integration into Self-Assembled Systems and Nanomaterials
The structure of 4-hydroxyphenylacetic acid lends itself to the formation of self-assembled systems and the synthesis of nanomaterials. The carboxylic acid group can act as an anchor to bind to metal oxide surfaces, such as titanium dioxide or zinc oxide, enabling the formation of self-assembled monolayers (SAMs). These SAMs can be used to modify the surface properties of materials, for example, to control wettability or to create a platform for the subsequent attachment of other molecules.
The aromatic ring of 4-HPA can participate in π-π stacking interactions, which can drive the self-assembly of molecules into ordered nanostructures in solution or on surfaces. While the self-assembly of 4-HPA itself is not extensively studied, related phenolic and cinnamic acid derivatives are known to form a variety of nanostructures, such as nanofibers, nanotubes, and vesicles. mdpi.com This suggests that derivatives of 4-HPA could be designed to self-assemble into specific morphologies for applications in drug delivery, templating for nanomaterial synthesis, and the creation of functional surfaces. For instance, cinnamic acid derivatives have been used to create nano-enzymatic materials for biosensing and antimicrobial applications. mdpi.com
Green Chemistry and Sustainable Synthetic Approaches
Development of Environmentally Benign Synthetic Routes
The cornerstone of green chemistry is the design of synthetic routes that prevent waste generation, maximize the incorporation of all starting materials into the final product (atom economy), and utilize less hazardous chemicals. organic-chemistry.orgacs.org Traditional esterification methods, such as the Fischer-Speier esterification, often rely on stoichiometric amounts of strong mineral acids (e.g., sulfuric acid) as catalysts, which can lead to corrosive conditions and the generation of acidic waste streams that require neutralization and disposal. rug.nl
Environmentally benign alternatives focus on circumventing these issues. A key strategy is the direct esterification of 4-(benzyloxy)phenylacetic acid with benzyl (B1604629) alcohol, where the only byproduct is water, leading to a high atom economy. organic-chemistry.org The challenge lies in efficiently removing this water to drive the equilibrium towards the product. Greener approaches seek to replace hazardous starting materials like benzyl halides (e.g., benzyl bromide), which are often used in Williamson ether synthesis-style esterifications but produce stoichiometric amounts of salt waste. researchgate.net The ideal green route utilizes readily available, non-toxic precursors and minimizes the use of auxiliary substances like solvents and separation agents. acs.org
The principles guiding the development of these routes include:
Waste Prevention: Designing syntheses to produce the minimum amount of waste. solubilityofthings.com
Atom Economy: Maximizing the integration of reactant atoms into the desired product. acs.org
Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources where feasible. solubilityofthings.com
Reduction of Derivatives: Avoiding the use of protecting groups or temporary modifications, which add steps and generate waste. acs.org
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with lower energy requirements, higher selectivity, and reduced waste compared to stoichiometric processes. organic-chemistry.orgacs.org For the synthesis of Benzyl 2-(4-(benzyloxy)phenyl)acetate, catalytic methods focus on activating the carboxylic acid or the alcohol under milder conditions than traditional strong acids.
Heterogeneous Acid Catalysts: Solid acid catalysts, such as zeolites, montmorillonite clays, and sulfonic acid-functionalized resins (e.g., Amberlyst), offer significant environmental advantages. researchgate.netijstr.org They are easily separated from the reaction mixture by filtration, allowing for catalyst recycling and minimizing contamination of the product. ijstr.org This simplifies purification and reduces waste from workup procedures. For instance, phosphoric acid-modified Montmorillonite K-10 clay has been shown to be an effective and reusable catalyst for the solvent-free esterification of substituted benzoic acids. ijstr.org Graphene oxide has also been employed as an efficient, recyclable heterogeneous acid catalyst for a wide range of esterification reactions. organic-chemistry.org
Lewis Acid Catalysts: Various metal-based Lewis acids have been explored for esterification. Bismuth(III) compounds, for example, have been studied as catalysts, though their efficacy can be limited by side reactions. rug.nl More promising results have been seen with other systems. A tetranuclear zinc cluster has been reported to promote the transesterification of esters with alcohols under mild, solvent-free conditions, offering high yields and economic advantages. organic-chemistry.org
Metal-Free Catalysis: The development of metal-free catalytic systems is a significant goal to avoid potential metal contamination in the final product. A metal-free protocol using a heterocyclic ionic liquid, 1-butylpyridinium iodide, has been reported for the direct oxidative esterification of C(sp³)–H bonds in benzylic hydrocarbons with carboxylic acids, demonstrating good recyclability. researchgate.net
| Catalyst System | Substrate Examples | Key Advantages | Reference |
|---|---|---|---|
| Phosphoric acid-modified Montmorillonite K-10 (PMK) | Substituted Benzoic Acids & Alcohols | Heterogeneous, reusable, solvent-free conditions. | ijstr.org |
| Graphene Oxide | Aliphatic and Aromatic Acids & Alcohols | Heterogeneous, easily recovered and recycled. | organic-chemistry.org |
| Tetranuclear Zinc Cluster | Various Esters & Alcohols (Transesterification) | Mild conditions, applicable to large-scale, solvent-free. | organic-chemistry.org |
| 1-Butylpyridinium Iodide (Ionic Liquid) | Benzylic Hydrocarbons & Carboxylic Acids | Metal-free, recyclable catalyst. | researchgate.net |
| Palladium Nanoparticles on N-doped Carbon | Alkylarenes & Carboxylic Acids | Direct C-H activation, high atom economy, no oxidant needed. | researchgate.net |
Solvent-Free or Reduced-Solvent Reaction Conditions
Organic solvents are a major contributor to the waste generated in chemical synthesis. The development of solvent-free or reduced-solvent reaction conditions is therefore a critical aspect of green chemistry.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rsc.orgoatext.com Microwave-assisted esterifications can frequently be performed under solvent-free ("neat") conditions, where the reactants themselves absorb the microwave energy. cem.com For the synthesis of this compound, a mixture of 4-(benzyloxy)phenylacetic acid, benzyl alcohol, and a solid catalyst could be irradiated to rapidly produce the target ester, with water being the only byproduct. This approach combines energy efficiency with the elimination of solvent waste. oatext.com
Solvent-Free Reactions: Beyond microwave assistance, several catalytic systems are effective under neat conditions with conventional heating. A rapid, solvent-free benzylation of carboxylic acids has been achieved using p-toluenesulfonic acid as a catalyst in a rotary evaporator under vacuum, generating water as the sole byproduct and featuring high atom economy. organic-chemistry.org Similarly, the esterification of substituted benzoic acids has been successfully carried out using a modified montmorillonite K10 catalyst in the absence of any solvent. ijstr.org
| Method | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Esterification | Solvent-free, catalyst adsorbed on mineral oxide (e.g., alumina, clay) | Rapid reaction times (minutes vs. hours), high yields, energy efficiency. | oatext.comcem.com |
| Rotary Evaporator / Vacuum | Benzylation of Carboxylic Acids | Neat reactants, p-toluenesulfonic acid catalyst, 30 min | Avoids hazardous reagents (e.g., BnBr), high atom economy, simple operation. | organic-chemistry.org |
| Conventional Heating | Esterification | Solvent-free, Montmorillonite K10 catalyst, reflux | Eliminates solvent waste, simplifies product isolation. | ijstr.org |
Photochemical Approaches in Benzylation Reactions
Photochemical methods, which use light to initiate chemical reactions, represent an advanced and sustainable synthetic strategy. By using light as a traceless reagent, these reactions can often be conducted at ambient temperature, minimizing energy consumption and thermal degradation of products. acs.orgnih.gov
While direct photochemical esterification is less common, photochemical strategies can be used to activate precursors for the synthesis of complex molecules. A pertinent green approach involves the visible-light-mediated activation of benzylic C–H bonds or the decarboxylation of arylacetic acids. acs.orgnih.gov For instance, research has demonstrated that arylacetic acids can serve as sources of benzyl radicals under photocatalytic conditions. acs.org In these systems, a photoredox catalyst absorbs light and initiates a single-electron transfer, leading to the decarboxylation of the arylacetic acid to form a benzyl radical. This highly reactive intermediate can then be used to form new carbon-carbon bonds. acs.org
Another innovative method involves the direct carboxylation of benzylic C–H bonds using CO2 under visible light, merging photoredox and organocatalysis. acs.orgresearchgate.net This type of transformation, while adding a carboxyl group rather than forming an ester directly, showcases the power of photochemistry to functionalize the benzylic position—the core reactive site in the precursors to this compound—under exceptionally mild and green conditions. These cutting-edge methods offer a glimpse into future sustainable pathways for synthesizing complex benzyl-containing molecules by activating otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of Benzyl (B1604629) 2-(4-(benzyloxy)phenyl)acetate and related benzyl esters traditionally relies on established methods such as the Fischer esterification of 4-(benzyloxy)phenylacetic acid with benzyl alcohol or the reaction of a salt of the acid with benzyl chloride. acs.orgsciencemadness.org While effective, these methods can present challenges regarding reaction conditions and efficiency. Future research is anticipated to focus on developing more advanced, atom-economical, and sustainable synthetic routes.
Key areas for exploration include:
Advanced Catalytic Systems: Research into novel catalysts could significantly improve synthesis efficiency. For instance, the adaptation of methods like in-situ generated Ag(II)-catalyzed selective oxo-esterification, which has been used for synthesizing related α-ketoesters, could offer a new pathway. nih.gov Similarly, the use of recyclable catalysts such as ionic liquids or supported metal nanoparticles, which have shown promise in other esterification reactions, warrants investigation. researchgate.net
C-H Bond Functionalization: A particularly innovative approach would be the direct oxidative esterification of C(sp³)–H bonds. researchgate.net This strategy would involve using more readily available starting materials and would represent a more efficient and environmentally friendly synthetic route by avoiding the pre-functionalization of substrates. researchgate.net
Flow Chemistry: The application of continuous flow reactors could offer precise control over reaction parameters such as temperature and mixing, potentially leading to higher yields, improved purity, and safer reaction conditions compared to traditional batch processing.
Advanced Applications in Bio-Organic Chemistry and Chemical Biology
The structural motifs within Benzyl 2-(4-(benzyloxy)phenyl)acetate make it a compound of interest for applications in the life sciences. The benzyloxy group is a common protecting group and a pharmacophore found in various biologically active molecules. nih.gov
Future research in this domain could focus on:
Synthetic Intermediates: The primary documented use of this compound is as a reactant in the synthesis of a benzyl-protected analog of arenarioside, a phenylpropanoid glycoside. chemicalbook.com This highlights its role as a key building block in the chemical synthesis of complex natural products and their analogs for biological study. Future work could expand its use as an intermediate for creating a wider library of protected glycosides or other natural product derivatives.
Probes for Biological Systems: The aryl benzyl ether and phenylacetate (B1230308) moieties are present in compounds designed as multifunctional agents for neurodegenerative diseases like Parkinson's. nih.gov Researchers could use this compound as a scaffold to design and synthesize novel molecular probes or lead compounds. By modifying its structure, new derivatives could be developed to interact with specific biological targets, such as enzymes or receptors, aiding in the study of disease pathways.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is a rapidly emerging field that promises to revolutionize how chemical research is conducted. researchgate.net The synthesis and application of this compound provide a fertile ground for the application of these computational tools.
Key directions for this integration include:
Reaction Prediction and Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel synthetic pathways. researchgate.netchemcopilot.com For a molecule like this compound, AI could predict the yield and potential byproducts of various synthetic routes, including those novel catalytic methods discussed previously. This predictive power allows chemists to prioritize more promising experimental strategies, saving time and resources. chemcopilot.com
Sustainable Synthesis Design: AI tools can be designed to optimize reactions not just for yield but also for sustainability. chemcopilot.com By integrating parameters such as solvent toxicity, energy consumption, and catalyst environmental impact, machine learning models can suggest greener and more efficient synthesis conditions. chemcopilot.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.gov While the target compound is known, these tools could be used to design novel derivatives of this compound with enhanced biological activity or improved physicochemical properties for specific applications in bio-organic chemistry. nih.gov This approach dramatically lowers the technical barrier for exploring chemical space and identifying promising new compounds for further study. nih.gov
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H20O3 | chemicalbook.com |
| Molecular Weight | 332.39 g/mol | chemicalbook.com |
| CAS Number | 58609-13-5 | chemicalbook.com |
Q & A
Q. What are common synthetic routes for Benzyl 2-(4-(Benzyloxy)phenyl)acetate?
The compound is synthesized via multi-step protocols involving esterification and functional group protection. For example:
- Step 1 : Condensation of para-hydroxybenzaldehyde with chloroacetic acid in ethanol under reflux (70% yield), followed by IR characterization (C-O-C at 1238 cm⁻¹, C=O at 1723 cm⁻¹) .
- Step 2 : Conversion to sodium salts using sodium bicarbonate, followed by propargylation with propargyl bromide (66% yield) and UV analysis (λmax = 256 nm) .
- Step 3 : Mannich reactions with secondary amines and paraformaldehyde to generate derivatives (Table 1) .
Q. How is purification achieved after synthesis?
Purification typically employs flash column chromatography with solvent gradients (e.g., n-hexane/ethyl acetate = 5/1) . Recrystallization from solvents like benzene or ethanol is also used to isolate crystalline products .
Q. What spectroscopic methods are critical for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1761 cm⁻¹, aldehyde C=O at ~1675 cm⁻¹) .
- UV-Vis : Detects conjugation (e.g., λmax at 256 nm for propargyl derivatives) .
- Mass Spectrometry : Validates molecular weight (e.g., EI-MS for intermediates) .
Advanced Research Questions
Q. How can fluorinated derivatives of this compound be synthesized?
Fluorination is achieved via radical-polar crossover reactions :
- Use 1,3-dioxoisoindolin-2-yl 2-(4-(benzyloxy)phenyl)acetate as a precursor.
- React with Ir(dF-ppy)₃ photocatalyst and triethylamine trihydrofluoride in DCM under blue light.
- Purify via silica chromatography (10% ether in pentanes) to yield fluorinated products (77% yield) .
Q. What role does this compound play in drug intermediate synthesis?
It serves as a precursor for:
- Statins : Used in intermediates like tert-butyl 2-((4R,6R)-6-(2-(2-(4-(benzyloxy)phenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
- Marine Alkaloids : Key for synthesizing rigidin E via cascade Michael addition/cyclization reactions .
Q. How can researchers address instability of intermediates during synthesis?
- Protection Strategies : Use benzyl groups to protect hydroxyl or carbonyl moieties (e.g., benzyl bromide for O-benzylation) .
- Low-Temperature Handling : Perform reactions in ice baths to stabilize reactive intermediates like sodium salts .
- Inert Atmosphere : Use anhydrous solvents and nitrogen/argon to prevent oxidation .
Methodological Challenges & Data Analysis
Q. How to resolve contradictions in spectral data for derivatives?
- Cross-Validation : Compare IR, NMR, and MS data with computational predictions (e.g., NIST Chemistry WebBook for reference spectra) .
- Isomer Discrimination : Use NOESY or X-ray crystallography to confirm stereochemistry in Mannich reaction products .
Q. What are optimal conditions for scaling up synthesis without compromising yield?
- Catalyst Optimization : Adjust Ir(dF-ppy)₃ loading (0.01 equiv.) to balance cost and efficiency in photoredox fluorination .
- Solvent Selection : Replace ethanol with DMF for higher solubility in benzylation reactions (e.g., 70-80°C heating in DMF for 2 hours) .
Safety & Handling
Q. What safety protocols are essential when handling this compound?
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in fume hoods due to volatile byproducts (e.g., propargyl bromide) .
- First Aid : Immediate rinsing with water for eye/skin exposure; consult a physician for inhalation .
Applications in Material Science
Q. Can this compound be used in polymer or material synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
